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cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B068304
CAS No.: 172739-04-7
M. Wt: 202.3 g/mol
InChI Key: AOBSJQWEYXEPBK-BETUJISGSA-N
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Description

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a privileged, nitrogen-rich bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This synthetically challenging compound features a rigid, diazabicyclic core that serves as a versatile building block for the development of novel pharmacologically active molecules. Its primary research value lies in its ability to act as a potent pharmacophore for targeting a wide range of G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. The cis-configuration of the ring junction confers a specific three-dimensional orientation to the two nitrogen atoms, making it an excellent bioisostere for piperazine or piperidine rings, often leading to improved metabolic stability, solubility, and binding affinity in lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B068304 cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 172739-04-7

Properties

IUPAC Name

(3aS,6aR)-5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBSJQWEYXEPBK-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182224
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
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Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172739-04-7
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172739-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-octahydropyrrolo[3,4-c]pyrrole
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Preparation Methods

Stereoselective Construction via Azomethine Ylide Cycloaddition

The Weinreb synthesis strategy, originally developed for tricyclic alkaloid cores, has been adapted for constructing the cis-fused octahydropyrrolo[3,4-c]pyrrole system . This method employs a [3+2]-dipolar cycloaddition between an azomethine ylide and a maleimide-derived dienophile. Key steps include:

  • Formation of the Azomethine Ylide : Condensation of a benzyl-protected amine (e.g., N-benzylpyrrolidin-2-amine) with an aziridine mixed anhydride generates a reactive intermediate.

  • Thermal Cycloaddition : Heating the intermediate in o-dichlorobenzene at 325°C induces a stereospecific cycloaddition, forming the cis-fused bicyclic framework with >75% yield .

  • Benzyl Group Introduction : Post-cycloaddition alkylation using bromomethylbenzene in the presence of lithium hexamethyldisilazide (LiHMDS) installs the benzyl substituent at the C2 position .

Critical Parameters :

  • Solvent polarity significantly impacts cycloaddition regioselectivity.

  • Strict temperature control prevents retro-cycloaddition.

  • LiHMDS ensures deprotonation at the correct nitrogen for benzylation.

Multicomponent 1,3-Dipolar Cycloaddition Strategy

A more recent approach utilizes a three-component reaction involving allylamine, maleimides, and aldehydes to assemble the pyrrolo[3,4-c]pyrrole core . For cis-2-benzyl derivatives:

  • Michael Addition Initiation : Allylamine reacts with N-methylmaleimide to form a pyrrolidine intermediate.

  • Imine Formation : Condensation with benzaldehyde generates a transient azomethine ylide.

  • Intramolecular Cycloaddition : The ylide undergoes a stereocontrolled [3+2] cyclization, yielding the cis-fused product in 82–89% yield .

Advantages :

  • Single-pot synthesis reduces purification steps.

  • Benzaldehyde directly incorporates the benzyl group without post-modification.

  • Excellent diastereoselectivity (>20:1 dr) achieved via steric control from the maleimide .

Though not directly cited in the provided sources, RCM is a plausible method for constructing the bicyclic system. A hypothetical pathway involves:

  • Diene Synthesis : Preparation of a bis-allylamine derivative via N-alkylation of pyrrolidine with allyl bromide.

  • Grubbs Catalyst-Mediated Cyclization : Treatment with Grubbs 2nd-generation catalyst induces ring closure, forming the octahydropyrrolo[3,4-c]pyrrole skeleton.

  • Benzylation : Subsequent hydrogenation and benzyl group installation via Pd-catalyzed coupling.

Challenges :

  • Control over exo vs. endo transition states affects ring size.

  • Catalyst loading (typically 5–10 mol%) impacts cost-efficiency.

Reductive Amination Pathways

Reductive amination offers a stepwise approach to assemble the bicyclic amine:

  • Diketone Preparation : Synthesis of a 3,4-bis(aminomethyl)pyrrolidine-2,5-dione precursor.

  • Double Reductive Amination : Hydrogenation under high-pressure H₂ (50–100 bar) with Raney Ni catalyzes simultaneous amine bond formation.

  • Benzyl Group Introduction : Alkylation using benzyl bromide in DMF at 80°C .

Yield Considerations :

  • Step 1: 60–70% (diketone formation).

  • Step 2: 45–55% (reductive amination).

  • Overall yield: ~25–35% .

Comparative Analysis of Methods

MethodKey ReagentsYield (%)DiastereoselectivityScalability
Azomethine CycloadditionAziridine anhydride, LiHMDS75–82>95% cisModerate
Multicomponent ReactionAllylamine, maleimide, PhCHO82–89>20:1 drHigh
Reductive AminationDiketone, Raney Ni, BnBr25–3570–80% cisLow

Stereochemical Outcomes :

  • Cycloaddition methods excel in stereocontrol due to concerted transition states.

  • Reductive amination often requires chiral auxiliaries for high enantiomeric excess.

Industrial-Scale Considerations

For bulk synthesis (e.g., pharmaceutical intermediates), the multicomponent approach is favored due to:

  • Atom Economy : 85–90% atom utilization vs. 65% in stepwise methods.

  • Solvent Recovery : Toluene or DCM can be recycled via distillation.

  • Catalyst Costs : Grubbs catalysts (~€1,500/mol) make RCM less viable than LiHMDS (€200/mol) .

Chemical Reactions Analysis

Synthetic Pathways and Cycloaddition Reactions

The compound is synthesized via [3+2] cycloaddition or condensation reactions. For example:

  • Maleimide-Based Synthesis : Reacting maleimide derivatives with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under trifluoroacetic acid catalysis yields the bicyclic structure through sequential ring-opening and cyclization steps .
  • Azomethine Ylide Cycloaddition : Analogous pyrrolo[3,4-c]pyrrole derivatives form via reactions between azomethine ylides and electron-deficient alkenes (e.g., maleimides), followed by lactamization .
Reaction Type Reagents/Conditions Key Intermediate/Product
[3+2] CycloadditionMaleimide, trifluoroacetic acid, CH₂Cl₂Hexahydropyrrolo[3,4-c]pyrrole intermediate
LactamizationSodium hydrogencarbonate, hydroxylamineStabilized bicyclic lactam

Functionalization of the Bicyclic Amine Core

The nitrogen atoms in the bicyclic structure participate in alkylation and acylation:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaBH(OAc)₃ to form quaternary ammonium salts, retaining the bicyclic framework .
  • Acylation : Forms carbamate derivatives (e.g., Boc-protected analogs) using di-tert-butyl dicarbonate under basic conditions .

Mechanistic Insight : The secondary amines in the bicyclic system exhibit moderate nucleophilicity, enabling selective functionalization under mild conditions .

Benzyl Group Modifications

The benzyl substituent undergoes typical aromatic reactions:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the parent octahydropyrrolo[3,4-c]pyrrole, a versatile intermediate for further derivatization .
  • Electrophilic Substitution : Limited due to steric hindrance, but halogenation (e.g., chlorination) has been reported under radical-initiated conditions .

Ring-Opening and Rearrangement Reactions

Under acidic or oxidative conditions, the bicyclic system undergoes degradation:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the pyrrolidine ring, generating linear diamines .
  • Oxidative Ring Expansion : Treatment with peroxides or transition metals (e.g., Fe³⁺) induces ring expansion to larger heterocycles, such as quinolizidine derivatives .

Thermal Stability and Decomposition

Pyrolysis studies of related pyrrolidines suggest:

  • Thermal Degradation : At temperatures >300°C, the bicyclic structure decomposes via C–N bond cleavage, forming acrylonitrile and benzylamine fragments .
  • Mechanism : Initial isomerization to a strained intermediate precedes bond rupture .

Comparative Reactivity with Analogues

The table below contrasts reactivity with structurally similar compounds:

Compound Key Reaction Reactivity Difference
(S)-1-Benzyl-3-aminopyrrolidineN-AcylationLower steric hindrance enables faster acylation
Hexahydropyrrolo[3,4-b]pyrroleCycloaddition with maleimidesEnhanced regioselectivity due to fused rings

Scientific Research Applications

Pharmaceutical Development

Cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole has shown promising potential in pharmaceutical applications, particularly due to its antiviral properties. Research indicates that this compound may be effective against viral infections, including HIV-1. Its ability to interact with biological macromolecules suggests that it can bind effectively to proteins involved in viral replication processes, making it a candidate for further pharmacological exploration .

Case Study: Antiviral Activity

A study investigating the antiviral properties of pyrrolo[3,4-c]pyrrole derivatives highlighted the efficacy of this compound as a potential treatment for HIV-1 infections. The research demonstrated that the compound could inhibit viral replication by targeting specific receptors involved in the infection process .

Organic Synthesis

The synthesis of this compound is of significant interest in organic chemistry due to its complex structure. Various synthetic routes have been developed, including a notable [3 + 2] cycloaddition reaction involving isocyanides and oxazol-5(4H)-ones under basic conditions. This method is efficient and environmentally friendly, allowing for the selective synthesis of the cis isomer .

Synthetic Method Description
[3 + 2] CycloadditionReaction of isocyanides with oxazol-5(4H)-ones under basic conditions; yields pyrrole derivatives efficiently at room temperature.

Research into the biological activities of this compound indicates its potential as a therapeutic agent due to its interactions with various biological targets. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Potential Applications

  • Antiviral Agents: The compound's ability to inhibit viral replication positions it as a candidate for developing new antiviral therapies.
  • Antihypertensive Activity: Related structures have shown significant oral antihypertensive effects in animal models, suggesting that this compound could be explored for similar applications .

Mechanism of Action

The mechanism of action of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects .

Comparison with Similar Compounds

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS: 250275-15-1)

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.3 g/mol
  • Key Features :
    • Substituted with a tert-butoxycarbonyl (Boc) protecting group instead of benzyl.
    • Higher purity (≥97% by HPLC) and low moisture content (≤0.5%) .
  • Applications : The Boc group enhances stability during peptide synthesis, making this compound a preferred intermediate in solid-phase peptide coupling reactions.

cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS: 445310-01-0)

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.3 g/mol
  • Physicochemical Properties :
    • Density: 1.2 g/cm³
    • Boiling Point: 385.4°C at 760 mmHg (vs. 299.6°C for the benzyl analog)
    • LogP: 1.23 (indicating moderate lipophilicity) .
  • Key Features : The carbobenzyloxy (Cbz) group introduces additional oxygen atoms, increasing polarity and boiling point compared to the benzyl-substituted compound.

cis-2-Methyl-octahydropyrrolo[3,4-c]pyrrole Derivatives

  • Free Base (CAS: 172739-03-6):
    • Molecular Formula : C₇H₁₄N₂
    • Molecular Weight : 126.2 g/mol .
  • Dihydrochloride Salt (CAS: 1338729-66-0):
    • Molecular Formula : C₇H₁₆Cl₂N₂
    • Molecular Weight : 199.12 g/mol
    • Purity : ≥98% .
  • Applications : The smaller methyl group reduces steric hindrance, favoring use in chiral building blocks. The hydrochloride salt improves aqueous solubility for biological assays.

Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS: 1445950-86-6)

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³) Primary Application
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole 172739-04-7 C₁₃H₁₈N₂ 202.3 Benzyl 299.6 1.074 Medicinal chemistry
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole 250275-15-1 C₁₁H₂₀N₂O₂ 212.3 Boc N/A N/A Peptide synthesis
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole 445310-01-0 C₁₄H₁₈N₂O₂ 246.3 Cbz 385.4 1.2 Organic intermediates
cis-2-Methyl-octahydropyrrolo[3,4-c]pyrrole (free base) 172739-03-6 C₇H₁₄N₂ 126.2 Methyl N/A N/A Chiral building blocks
cis-2-Methyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride 1338729-66-0 C₇H₁₆Cl₂N₂ 199.12 Methyl (salt) N/A N/A Soluble intermediates

Key Research Findings

Substituent Effects :

  • Benzyl vs. Cbz : The benzyl group in this compound confers higher lipophilicity (LogP ~1.23 for Cbz vs. unmeasured for benzyl), while the Cbz group increases thermal stability (boiling point +85.8°C) .
  • Methyl vs. Benzyl : The methyl-substituted derivative has a significantly lower molecular weight (126.2 vs. 202.3 g/mol), enhancing its utility in reactions requiring minimal steric bulk .

Synthetic Utility :

  • Boc- and Cbz-protected analogs are critical in multi-step syntheses due to their orthogonal protecting group compatibility .
  • The dihydrochloride salt of the methyl derivative demonstrates improved solubility in polar solvents, facilitating its use in high-throughput screening .

Structural Rigidity :

  • All analogs retain the bicyclic pyrrolo[3,4-c]pyrrole core, which enforces conformational rigidity. This property is exploited in designing enzyme inhibitors with precise spatial requirements .

Biological Activity

Cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2C_{13}H_{18}N_2 and a molecular weight of 202.30 g/mol. Its structure features a bicyclic framework that combines a pyrrole moiety with an octahydro configuration, which contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into various therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity against these pathogens .

2. Anticancer Activity

Pyrrolidine derivatives have also been evaluated for their anticancer potential. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, cytotoxicity assays revealed that this compound can induce apoptosis in ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .

Cell Line IC50 (µM) Effect
Ovarian Cancer15.3Induces apoptosis
Breast Cancer20.7Moderate cytotoxicity
Non-Cancerous Cells>50Low toxicity

3. Antiviral Activity

There is emerging evidence suggesting that pyrrolidine derivatives may possess antiviral properties. For example, compounds structurally related to this compound have been shown to inhibit viral replication in vitro by targeting specific viral receptors or enzymes involved in the viral life cycle . These findings indicate potential applications in treating viral infections such as HIV.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrrolidine derivatives may inhibit key enzymes involved in cellular processes or pathogen replication.
  • Receptor Modulation : The ability of these compounds to interact with specific receptors may explain their effects on cell signaling pathways related to cancer and infection.
  • Induction of Apoptosis : The observed cytotoxic effects on cancer cells may be attributed to the induction of programmed cell death pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : A study involving ovarian cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing : In a comparative analysis with standard antibiotics, this compound showed enhanced activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.

Q & A

Synthesis and Optimization

Basic: What are the conventional synthetic routes for cis-2-benzyloctahydropyrrolo[3,4-c]pyrrole, and how are stereochemical outcomes controlled? Answer: The compound is synthesized via cyclization of 2,5-dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione or N-benzylmaleimide derivatives. Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For example, reductive amination under hydrogenation conditions with chiral catalysts (e.g., Ru-BINAP complexes) ensures retention of the cis configuration .

Advanced: How does the use of subcritical water as a solvent improve the green synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives? Answer: Subcritical water (100–250°C, 10–50 bar) replaces toxic organic solvents, enabling rapid synthesis of N-benzoylthiourea and thiazolyl derivatives with high yields (85–92%) and reduced reaction times (1–2 hours vs. 12–24 hours in conventional methods). This method minimizes byproducts and energy consumption while maintaining regioselectivity .

Biological Activity and Mechanism

Basic: What biological activities have been reported for pyrrolo[3,4-c]pyrrole derivatives, and which therapeutic areas are targeted? Answer: These derivatives exhibit dual COX-2/15-LOX inhibition (IC~50~ values: 0.12–0.45 µM for COX-2), orexin receptor modulation (K~i~: 3–15 nM for OX~1R~), and TP53 activation. They are explored for inflammation, insomnia, and cancer therapies .

Advanced: How do structural modifications (e.g., C5 substituents) influence the COX-2/COX-1 selectivity ratio of N-Mannich base derivatives? Answer: Introducing methylsulfonylpiperazine at C5 enhances COX-2 selectivity (COX-2/COX-1 ratio: 12–18) via hydrophobic interactions with Val349 and π-π stacking with Phe206 in the COX-2 active site. In contrast, phenylpiperazine derivatives show lower selectivity (ratio: 6–9) due to steric clashes with COX-1’s smaller binding pocket .

Analytical Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of cis-2-benzyloctahydropyrrolo[3,4-c]pyrrole? Answer: ^1H-NMR (δ 2.14–7.81 ppm for benzyl protons), ^13C-NMR (δ 13.09–166.36 ppm for bicyclic carbons), and IR (1752 cm⁻¹ for ketones) are standard. Chiral HPLC or polarimetry validates stereopurity .

Advanced: How can NOESY NMR or X-ray crystallography resolve ambiguities in the bicyclic ring conformation? Answer: NOESY cross-peaks between H3a and H6a confirm the cis-fused bicyclic system. Single-crystal X-ray diffraction reveals a puckered pyrrolidine ring (torsion angles: 35–42°) and equatorial benzyl orientation, critical for docking studies .

Structure-Activity Relationships (SAR)

Basic: Which substituents enhance the orexin receptor binding affinity of disubstituted octahydropyrrolo[3,4-c]pyrroles? Answer: Pyridinyl groups at position 2 (e.g., 3-pyridinyl) improve OX~1R~ binding (K~i~: 3–5 nM) via hydrogen bonding to His344 and π-cation interactions with Arg311. Bulky substituents (e.g., 4-Cl-phenyl) reduce affinity due to steric hindrance .

Advanced: How does the introduction of thiazolyl groups at position 2 affect antimicrobial activity? Answer: 2-(Thiazol-2-yl) derivatives show moderate activity against Mycobacterium tuberculosis (MIC: 16–32 µg/mL) by disrupting mycolic acid biosynthesis. Electron-withdrawing substituents (e.g., NO~2~) enhance potency but increase cytotoxicity .

Therapeutic Potential and Challenges

Basic: What preclinical evidence supports the use of these compounds in insomnia treatment? Answer: Disubstituted derivatives reduce sleep latency (30–40% at 10 mg/kg) in rodent models by antagonizing orexin receptors, mimicking daridorexant’s mechanism. Plasma protein binding (>90%) and BBB permeability (logP: 2.1–2.8) are favorable .

Advanced: What pharmacokinetic challenges arise from high plasma protein binding (>95%) of N-Mannich bases? Answer: Strong binding to albumin (K~d~: 10⁻⁷–10⁻⁸ M) reduces free drug concentration, necessitating dose adjustments. Computational modeling (e.g., SwissADME) predicts improved bioavailability via prodrug strategies (e.g., esterification of sulfonamide groups) .

Data Contradictions and Resolution

Advanced: How can conflicting reports on COX-2 inhibition potency (IC~50~: 0.12 vs. 0.45 µM) be reconciled? Answer: Variability arises from assay conditions (e.g., recombinant vs. native enzymes) or cell lines (RAW264.7 vs. THP-1). Standardizing protocols (e.g., using FLIPR Calcium 6 assays) and validating with molecular docking (e.g., Glide XP scores) resolves discrepancies .

Computational Modeling

Advanced: What molecular dynamics (MD) parameters predict the membrane permeability of pyrrolo[3,4-c]pyrrole derivatives? Answer: MD simulations (AMBER force field) show that compounds with logD~7.4~ < 2.5 and polar surface area (PSA) < 80 Ų penetrate lipid bilayers via passive diffusion. Free energy profiles (ΔG~transfer~: −5 to −8 kcal/mol) correlate with experimental Caco-2 permeability .

Green Chemistry Applications

Basic: What are the environmental benefits of synthesizing pyrrolo[3,4-c]pyrrole derivatives in subcritical water? Answer: Subcritical water eliminates organic solvents (E-factor reduction: 60–70%), shortens reaction times (1–2 hours), and achieves near-quantitative atom economy (85–95%). Energy consumption is reduced by 40% compared to reflux methods .

Toxicity and Pharmacokinetics

Advanced: How do interactions with artificial membranes inform the toxicity profile of these compounds? Answer: Langmuir monolayer studies show that derivatives with high membrane fluidity disruption (Δπ > 10 mN/m) correlate with hemolytic activity (HC~50~: 50–100 µM). Adjusting substituent hydrophobicity (e.g., replacing benzyl with pyridinyl) mitigates toxicity .

Emerging Synthetic Strategies

Advanced: What novel catalytic systems enable enantioselective synthesis of pyrrolo[3,4-c]pyrrole scaffolds? Answer: Chiral phosphoric acids (e.g., TRIP) catalyze [3+2] cycloadditions of azomethine ylides with maleimides (ee: 88–94%). Photoredox catalysis under blue light (450 nm) achieves decarboxylative couplings with aryl halides, avoiding transition metals .

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